

8-Bromoguanosine- $^{13}\text{C}_2,^{15}\text{N}$ chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Bromoguanosine- $^{13}\text{C}_2,^{15}\text{N}$

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An In-Depth Technical Guide to 8-Bromoguanosine- $^{13}\text{C}_2,^{15}\text{N}$

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of the isotopically labeled purine nucleoside, 8-Bromoguanosine- $^{13}\text{C}_2,^{15}\text{N}$. It is intended for researchers, scientists, and professionals in the field of drug development and biochemical research. This document details its physicochemical characteristics, role in significant signaling pathways, and protocols for its application in experimental settings.

Chemical Structure and Properties

8-Bromoguanosine is a brominated derivative of guanosine. The isotopic labeling with Carbon-13 (^{13}C) and Nitrogen-15 (^{15}N) makes it a valuable tool for a variety of quantitative and mechanistic studies, including metabolic tracing and nuclear magnetic resonance (NMR) spectroscopy. While the user has requested information on 8-Bromoguanosine- $^{13}\text{C}_2,^{15}\text{N}$, commercially available and documented forms are typically labeled as 8-Bromoguanosine- $^{13}\text{C},^{15}\text{N}_2$. This guide will focus on the latter, as it is more prevalent in the literature. The physical and chemical properties of the isotopically labeled compound are expected to be nearly identical to its unlabeled counterpart, with the exception of its molecular weight.

Note on Isotopic Labeling: The nomenclature for isotopically labeled compounds can vary. The information presented here pertains to 8-Bromoguanosine with one ^{13}C and two ^{15}N atoms, as

this is the most consistently referenced labeled form.

Chemical Structure

The chemical structure of 8-Bromoguanosine consists of a guanine base attached to a ribose sugar. The bromine atom is substituted at the 8th position of the purine ring. The isotopic labels are incorporated into the guanine base.

Physicochemical Properties

The following tables summarize the key chemical and physical properties of both unlabeled 8-Bromoguanosine and its isotopically labeled form.

Table 1: Properties of 8-Bromoguanosine-¹³C,¹⁵N₂

Property	Value	Source(s)
Molecular Formula	C ₉ ¹³ CH ₁₂ BrN ₃ ¹⁵ N ₂ O ₅	[1][2]
Molecular Weight	365.12 g/mol	[1][2]
Synonyms	2-Amino-8-bromo-6-hydroxypurine Riboside- ¹³ C, ¹⁵ N ₂ , NSC 174257- ¹³ C, ¹⁵ N ₂ , NSC 79211- ¹³ C, ¹⁵ N ₂	[1]
SMILES	O[C@H]1--INVALID-LINK----INVALID-LINK--[¹⁵ NH]C3=O)=C3N=C2Br">C@HO[C@@H]1CO	[2]
Storage Temperature	+4°C	[2]

Table 2: General Properties of 8-Bromoguanosine (Unlabeled)

Property	Value	Source(s)
CAS Number	4016-63-1	[3][4]
Molecular Formula	C ₁₀ H ₁₂ BrN ₅ O ₅	[3][4]
Molecular Weight	362.14 g/mol	[5][6][7]
Appearance	White to off-white solid/powder	[5]
Melting Point	222°C	[No Source]
Boiling Point	774.0 ± 70.0 °C (Predicted)	[No Source]
Solubility	DMF: 30 mg/ml, DMSO: 20 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml	[3]
λ _{max}	261 nm	[3]
Storage Temperature	-20°C	[3]

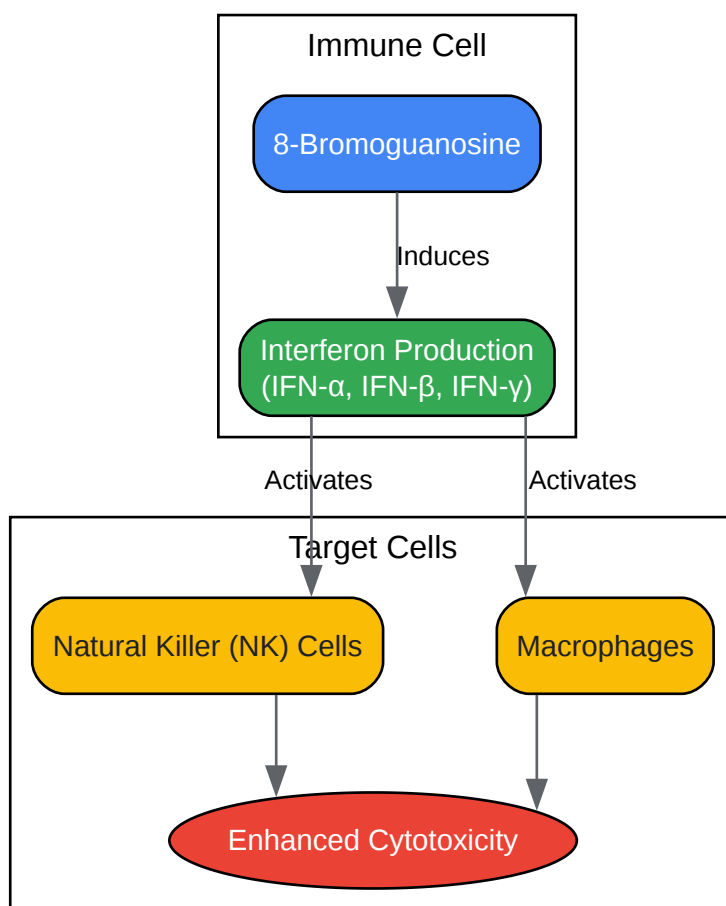
Biological Activity and Signaling Pathways

8-Bromoguanosine is recognized for its diverse biological activities, primarily as an immunomodulatory agent and as a tool to study RNA structure and function. Its resistance to metabolic processing by cells enhances its utility in experimental settings.[8]

Immunomodulatory Effects

8-Bromoguanosine has been demonstrated to activate various components of the immune system, including B-lymphocytes, T-lymphocytes, natural killer (NK) cells, and macrophages.[9][10] This activation is often mediated by the induction of interferon (IFN) production.[9]

The proposed mechanism involves the uptake of 8-Bromoguanosine by immune cells, leading to the production of interferons (IFN-α, IFN-β, and IFN-γ). These interferons then act in an autocrine or paracrine manner to activate NK cells and macrophages, enhancing their cytotoxic capabilities.



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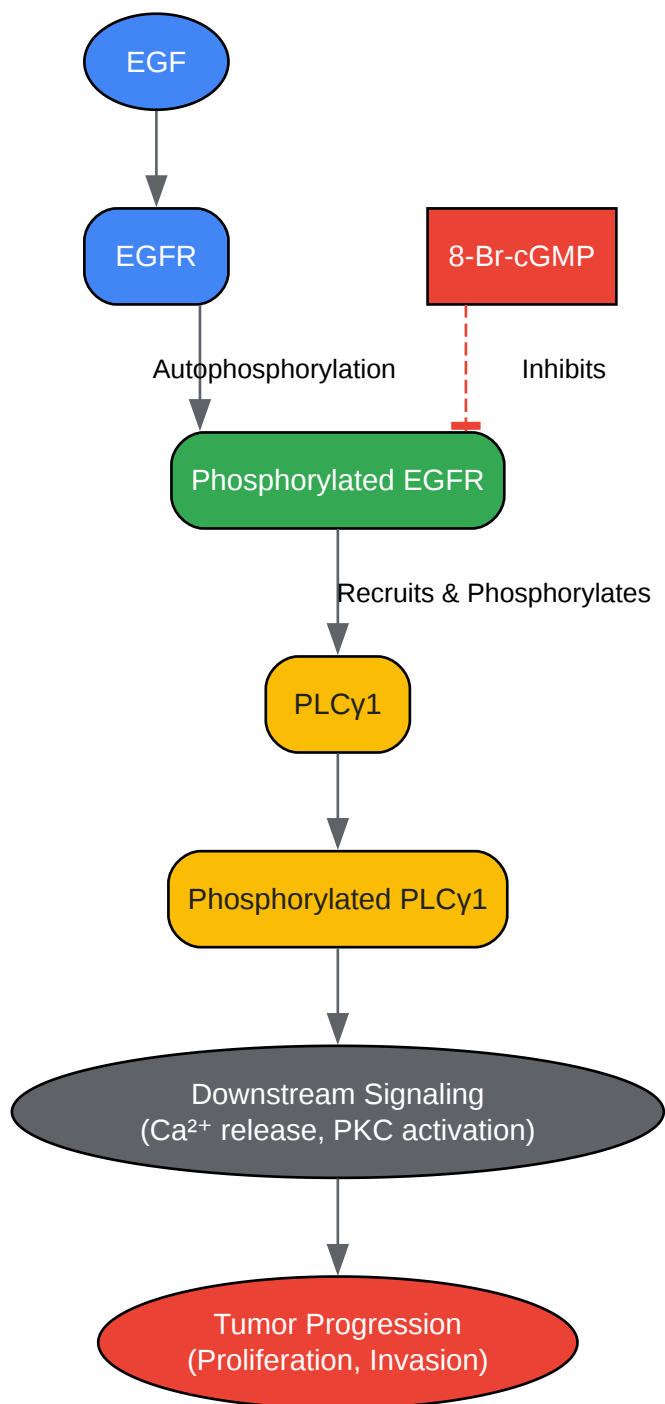
Immune cell activation pathway induced by 8-Bromoguanosine.

Role in Cancer Research and EGFR Signaling

The cyclic monophosphate derivative of 8-Bromoguanosine, 8-Br-cGMP, has been shown to suppress tumor progression in epithelial ovarian cancer. It achieves this by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Specifically, 8-Br-cGMP decreases the phosphorylation of EGFR and downstream proteins like Phospholipase Cy1 (PLCy1), leading to reduced cell proliferation, invasion, and migration.

Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins. This initiates a cascade of downstream signaling, including the activation of PLCy1. Activated PLCy1 generates secondary messengers that promote cell proliferation and motility. 8-Br-cGMP can interfere

with this pathway, likely through the activation of cGMP-dependent protein kinase (PKG), leading to an anti-tumor effect.



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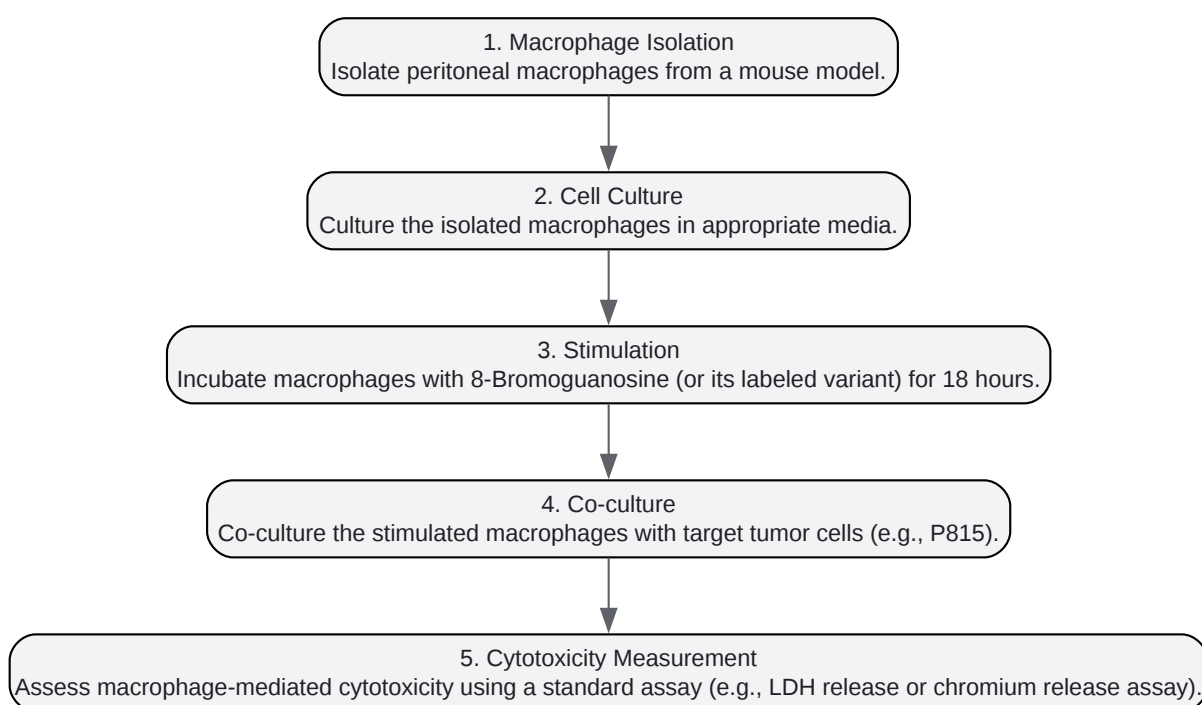
Inhibition of the EGFR/PLCγ1 signaling pathway by 8-Br-cGMP.

Experimental Protocols

The isotopically labeled 8-Bromoguanosine- ^{13}C , $^{15}\text{N}_2$ is particularly useful for quantitative analysis in various experimental setups. Below are generalized protocols for its application in cell-based assays.

Macrophage Activation and Cytotoxicity Assay

This protocol outlines a general method for inducing macrophage activation and assessing their cytolytic activity using 8-Bromoguanosine.



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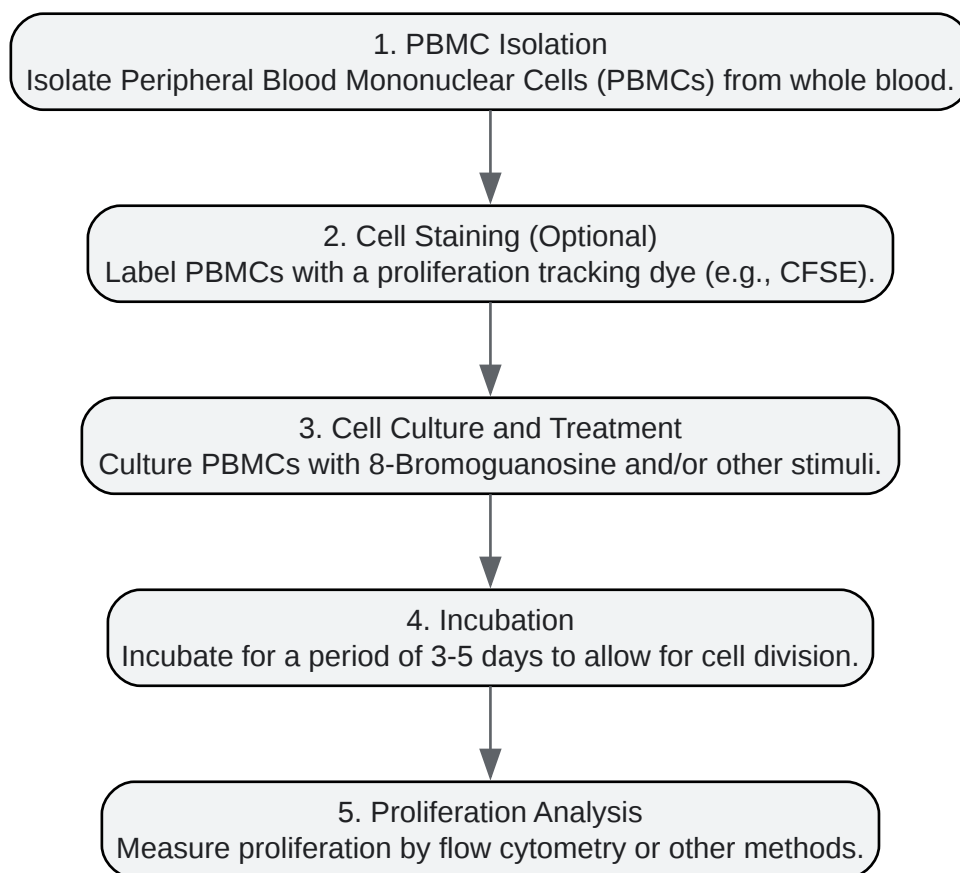
Workflow for macrophage activation and cytotoxicity assay.

Methodology:

- **Macrophage Isolation:** Elicit peritoneal macrophages from a suitable mouse strain by intraperitoneal injection of a substance like thioglycollate or peptone. Harvest the cells by peritoneal lavage.
- **Cell Culture:** Plate the isolated macrophages in a suitable culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) and allow them to adhere.
- **Stimulation with 8-Bromoguanosine:** Prepare a stock solution of 8-Bromoguanosine- ^{13}C , $^{15}\text{N}_2$ in a suitable solvent (e.g., DMSO). Add the compound to the macrophage cultures at the desired final concentration. Incubate for 16-18 hours.
- **Target Cell Preparation:** Prepare target cells (e.g., P815 mastocytoma cells) and label them if necessary for the chosen cytotoxicity assay.
- **Co-culture:** Add the target cells to the 8-Bromoguanosine-stimulated macrophage cultures at a specified effector-to-target ratio.
- **Cytotoxicity Assessment:** After an appropriate incubation period (e.g., 18 hours), assess the level of target cell lysis using a standard method.
- **Isotopic Analysis (Optional):** If using the labeled compound, cell lysates or media can be analyzed using mass spectrometry to quantify the uptake and metabolism of 8-Bromoguanosine- ^{13}C , $^{15}\text{N}_2$.

Lymphocyte Proliferation Assay

This protocol provides a general framework for assessing the effect of 8-Bromoguanosine on lymphocyte proliferation.



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Workflow for lymphocyte proliferation assay.

Methodology:

- PBMC Isolation: Isolate PBMCs from fresh human or animal blood using density gradient centrifugation (e.g., with Ficoll-Paque).
- Cell Staining (Optional): For flow cytometry-based proliferation analysis, stain the PBMCs with a cell proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) or a similar reagent.
- Cell Culture and Treatment: Plate the PBMCs in a 96-well plate in a suitable culture medium. Add 8-Bromoguanosine- ^{13}C , $^{15}\text{N}_2$ at various concentrations. Include positive and negative controls.
- Incubation: Culture the cells for 3 to 5 days in a humidified incubator at 37°C and 5% CO_2 .

- **Proliferation Assessment:** Measure lymphocyte proliferation. For dye-based methods, analyze the dilution of the dye in daughter cells by flow cytometry. Alternatively, use methods like BrdU incorporation or ^3H -thymidine incorporation.
- **Isotopic Analysis (Optional):** For cultures treated with 8-Bromoguanosine- ^{13}C , $^{15}\text{N}_2$, analyze cell pellets or culture supernatants by mass spectrometry to trace the fate of the labeled molecule.

Conclusion

8-Bromoguanosine- ^{13}C , $^{15}\text{N}_2$ is a powerful tool for researchers in immunology, cancer biology, and biochemistry. Its ability to modulate immune responses and its utility in tracing studies make it a valuable compound for elucidating complex biological pathways and for the development of novel therapeutic strategies. This guide provides a foundational understanding of its properties and applications, serving as a resource for its effective use in a laboratory setting.

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- To cite this document: BenchChem. [8-Bromoguanosine-13C2,15N chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13857639#8-bromoguanosine-13c2-15n-chemical-structure-and-properties]

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